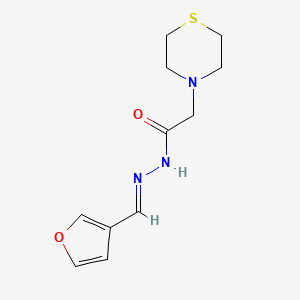
3,5-dibromo-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide
Descripción general
Descripción
3,5-dibromo-2-hydroxy-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide, commonly known as DBM, is a synthetic compound with potential applications in scientific research. It belongs to the class of hydrazide derivatives and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
DBM exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. DBM has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
DBM has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models. DBM has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also possesses a wide range of biological activities, making it a versatile compound for studying various biological processes. However, DBM has certain limitations, including its low solubility in water and limited bioavailability.
Direcciones Futuras
There are several future directions for the study of DBM. One potential direction is the development of DBM derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the molecular targets of DBM and its derivatives. Additionally, further studies are needed to determine the safety and efficacy of DBM in humans.
Aplicaciones Científicas De Investigación
DBM has been extensively studied for its potential applications in scientific research. It has been shown to possess anticancer, anti-inflammatory, and antioxidant properties. DBM has also been studied for its potential use in the treatment of Alzheimer's disease and diabetes.
Propiedades
IUPAC Name |
3,5-dibromo-2-hydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Br2N2O2/c1-11(7-8-12-5-3-2-4-6-12)20-21-17(23)14-9-13(18)10-15(19)16(14)22/h2-10,22H,1H3,(H,21,23)/b8-7+,20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXGXGIPOQABBW-SKRUYSPESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C(=CC(=C1)Br)Br)O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=C(C(=CC(=C1)Br)Br)O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-2-hydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]isoleucinate](/img/structure/B3836481.png)

![ethyl 5-(7-{[N-(tert-butoxycarbonyl)alanyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate](/img/structure/B3836502.png)




![({5-[2-(2-hydroxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3836524.png)
![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]benzoic acid](/img/structure/B3836528.png)



![N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B3836563.png)